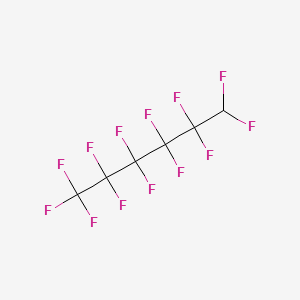

1H-Perfluorohexane

Beschreibung

Overview of PFAS Chemical Classifications and Nomenclature

The term "PFAS" encompasses a broad range of chemicals, which can be broadly divided into two main classes: polymers and non-polymers. itrcweb.org The non-polymer class is further subdivided into perfluoroalkyl substances and polyfluoroalkyl substances. itrcweb.org The key distinction lies in the degree of fluorination of the carbon chain. Perfluoroalkyl substances have a carbon chain that is fully saturated with fluorine atoms, while polyfluoroalkyl substances have at least one carbon atom that is bonded to hydrogen instead of fluorine. enviro.wiki

The nomenclature of PFAS can be complex, with various systems used to classify these compounds based on their structure and functional groups. itrcweb.orgbluefrogscientific.com The International Union of Pure and Applied Chemistry (IUPAC) is actively working towards a universal and standardized definition and classification system for these chemicals to ensure clarity and consistency in research and regulation. polimi.it

1H-Perfluorohexane is classified as a hydrofluorocarbon (HFC) because it contains carbon, fluorine, and a single hydrogen atom. service.gov.uk Its structure is closely related to two other groups: perfluoroalkanes and other hydrofluorocarbons.

Perfluoroalkanes (PFCs): These are compounds where all hydrogen atoms on the carbon chain have been replaced by fluorine atoms. researchgate.net A direct structural analogue to this compound is perfluorohexane (B1679568) (C6F14), which has a fully fluorinated carbon chain. service.gov.uksynquestlabs.com The carbon-fluorine bond is exceptionally strong, making perfluoroalkanes highly unreactive compared to their hydrocarbon counterparts. service.gov.uk

Hydrofluorocarbons (HFCs): This category includes compounds that contain hydrogen, fluorine, and carbon atoms. This compound falls into this group. service.gov.uk Other examples include compounds like 2H,2H,3H,3H-Perfluorohexane and 1H,6H-Dodecafluorohexane. synquestlabs.com The presence of one or more C-H bonds in HFCs can influence their chemical and physical properties compared to fully fluorinated perfluoroalkanes.

Table 1: Comparison of this compound and its Structural Analogues

| Compound Name | Chemical Formula | Classification | Key Structural Feature |

|---|---|---|---|

| This compound | C6HF13 | Hydrofluorocarbon (HFC) | Contains one hydrogen atom. service.gov.uk |

| Perfluorohexane | C6F14 | Perfluoroalkane (PFC) | All hydrogen atoms are replaced by fluorine. synquestlabs.com |

It is crucial to distinguish this compound from two of the most well-known and studied subgroups of PFAS: perfluoroalkyl sulfonic acids (PFSAs) and perfluoroalkyl carboxylic acids (PFCAs). service.gov.uk These are both classified as perfluoroalkyl acids (PFAAs). itrcweb.org

Perfluoroalkyl Sulfonic Acids (PFSAs): These compounds contain a perfluorinated carbon chain and a sulfonic acid functional group (-SO3H). nih.gov A prominent example is perfluorohexane sulfonic acid (PFHxS). mdpi.com

Perfluoroalkyl Carboxylic Acids (PFCAs): These compounds feature a perfluorinated carbon chain attached to a carboxylic acid functional group (-COOH). nih.gov Perfluorooctanoic acid (PFOA) is a widely recognized example. enviro.wiki

This compound is fundamentally different from PFSAs and PFCAs as it lacks a functional group like a sulfonic or carboxylic acid. service.gov.uk This structural difference significantly impacts its chemical properties and environmental behavior.

Historical Context of Fluorinated Compounds in Research and Industry

The history of organofluorine chemistry dates back to the 19th century, but it was not until the 1930s and 1940s that these compounds were commercialized on a large scale. wikipedia.orgnumberanalytics.com The unique properties of fluorinated compounds, such as their high stability and inertness, made them highly sought after for various industrial applications. numberanalytics.com

The industrial use of fluorite, the primary source of fluorine, was first described in the 16th century for smelting. wikipedia.org The discovery of hydrofluoric acid in the late 18th century and the subsequent recognition of fluorine as a distinct element laid the groundwork for the development of organofluorine chemistry. wikipedia.org A major breakthrough came with the large-scale production of refrigerant gases (Freons) and polytetrafluoroethylene (Teflon) by DuPont. wikipedia.org The need for uranium hexafluoride during the Manhattan Project in World War II further spurred the large-scale production of fluorine. nih.gov

The development of fluorinated compounds was driven by the demand for new materials with unique properties during a period of rapid industrialization. numberanalytics.com These compounds found use in a wide range of applications, from refrigerants and non-stick coatings to materials for the aerospace and electronics industries. bluefrogscientific.comzjdy-chem.com

Significance of this compound within PFAS Research

This compound is a subject of growing interest within the scientific community due to its presence in the environment and its specific chemical properties. service.gov.uk It is used as a non-reactive processing aid in industrial settings, such as in the production of ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE). service.gov.uk Research on this compound has also explored its potential as a solvent for extracting natural products and as a heat transfer fluid. lookchem.com

Studies have investigated the environmental fate of this compound, noting its long atmospheric half-life of 31 years. service.gov.uk It is not readily biodegradable and does not hydrolyze, leading to considerations of its potential persistence in the environment. service.gov.uk Research has also examined its use in specialized applications, such as in aqueous microemulsion systems and as a model for predicting the solubility of materials in hydrofluoroalkane (HFA) propellants used in metered-dose inhalers. acs.orgref.ac.uk

Despite the existing research, there are still significant gaps in the understanding of this compound and other PFAS. service.gov.uk There is a recognized need for more comprehensive data to allow for a more robust assessment of the environmental hazards and risks posed by these substances. service.gov.uk

Emerging concerns in the broader field of PFAS research include the need for a better understanding of the fate and transport of these chemicals in the environment, the development of more effective remediation technologies, and the assessment of cumulative exposures to multiple PFAS compounds. nih.govarchives.gov The vast number of individual PFAS compounds presents a significant challenge to researchers and regulators, highlighting the need for continued investigation and the development of class-based approaches to assessment and management. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF13/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSRKJAHJGCPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11CF2H, C6HF13 | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188995 | |

| Record name | 1H-Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-37-3 | |

| Record name | 1H-Perfluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Perfluorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-PERFLUOROHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837H3TP46U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of 1h Perfluorohexane

Established Synthetic Pathways for 1H-Perfluoroalkanes

The synthesis of 1H-perfluoroalkanes, including 1H-Perfluorohexane (F₃C-(CF₂)₅-H), has traditionally relied on several key chemical transformations. These methods often involve the conversion of readily available perfluoroalkyl halides.

Reaction of Perfluoroalkyl Iodides with Alcohol Solutions of Sodium Alcoholates

One established method for producing 1H-perfluoroalkanes involves the reaction of perfluoroalkyl iodides with alcohol solutions of sodium alcoholates. lookchem.com In this type of reaction, the alcoholate can act as a reducing agent, facilitating the replacement of the iodine atom with a hydrogen atom. rsc.org For instance, the reaction of 1-iodoperfluorohexane with a sodium alcoholate in an alcohol solvent yields this compound. This process is a type of hydrodeiodination.

A related method involves reacting 1-iodoperfluorohexane with potassium carbonate in the presence of a solvent like N,N-dimethyl formamide (B127407) (DMF), along with catalytic amounts of isopropanol (B130326) and water. google.com The reaction proceeds at temperatures between 30-100°C for several hours. google.com After the reaction is complete, this compound is isolated through distillation and rectification. google.com This method is noted for its simple process and the ease of separation of the final product. google.com

Below is a table summarizing example reaction conditions for the synthesis of this compound from 1-iodoperfluorohexane using potassium carbonate.

Table 1: Synthesis of this compound via Hydrodeiodination of 1-Iodoperfluorohexane google.com

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-Iodoperfluorohexane, K₂CO₃ | Isopropanol, H₂O, DMF | 80 | 5 | 91.7 |

| 1-Iodoperfluorohexane, K₂CO₃ | Isopropanol, H₂O, DMF | 50 | 7 | 91.5 |

| 1-Iodoperfluorohexane, K₂CO₃ | Isopropanol, H₂O, DMF | 100 | 15 | 90.1 |

Fluorination of 1-Hydroperfluoroalkanes

The carbon-hydrogen bond in 1H-perfluoroalkanes is the most reactive site in an otherwise inert molecule. This allows for derivatization, including further fluorination. The direct fluorination of a 1H-perfluoroalkane, such as this compound, with fluorine gas can convert it into a fully fluorinated perfluoroalkane. lookchem.com This reaction replaces the single hydrogen atom with a fluorine atom, yielding tetradecafluorohexane. lookchem.comchemicalbook.com This process underscores the utility of 1H-perfluoroalkanes as precursors to perfluoroalkanes. lookchem.com Electrophilic fluorinating agents are also used for various fluorination reactions, although direct fluorination of the C-H bond in 1H-perfluoroalkanes is a specific and powerful transformation. mdpi.comorganic-chemistry.org

Advanced Synthetic Methodologies

Recent advancements have focused on the functionalization of the C-H bond in 1H-perfluoroalkanes, enabling the introduction of complex molecular fragments.

Copper-Catalyzed Arylation of 1H-Perfluoroalkanes

A significant development in the derivatization of 1H-perfluoroalkanes is the copper-catalyzed arylation reaction. nih.govnih.govmarquette.eduthieme-connect.com This method provides a general route for creating a bond between a perfluoroalkyl group and an aryl group, a common linkage in many pharmaceutical and agrochemical compounds. nih.govacs.org The reaction involves coupling a 1H-perfluoroalkane with an aryl iodide. nih.govnih.gov

The success of the copper-catalyzed arylation hinges on a specific set of reagents and catalysts. nih.govacs.org

Aryl Iodide: This serves as the source of the aromatic group being coupled to the perfluoroalkane. nih.gov The reaction tolerates a wide range of functional groups on the aryl iodide, including electron-rich and electron-poor substituents. acs.org

Base (TMP₂Zn): A strong, sterically hindered base is required to deprotonate the 1H-perfluoroalkane. Zinc bis(2,2,6,6-tetramethylpiperidide) (TMP₂Zn) has proven to be a suitable base for this deprotonation-metalation step. thieme-connect.com The bulky nature of the base prevents it from reacting with the aryl iodide in an undesired side reaction. thieme-connect.com

Solvent (DMPU): The choice of solvent is critical for the reaction's success. Optimization studies have shown that 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) provides the best results. nih.govmarquette.edu

Catalyst (Copper Chloride/Phenanthroline): The catalyst system consists of copper(I) chloride (CuCl) and phenanthroline as a ligand. nih.govacs.org The phenanthroline ligand is believed to stabilize the perfluoroalkyl copper species formed during the catalytic cycle. acs.orgmarquette.edu For more reactive aryl iodides, the phenanthroline ligand may sometimes be omitted. acs.orgmarquette.edu

The general reaction conditions involve heating the mixture of the 1H-perfluoroalkane, aryl iodide, TMP₂Zn base, CuCl, and phenanthroline in DMPU solvent at 90 °C. thieme-connect.com

Table 2: Scope of Copper-Catalyzed Arylation of this compound with Various Aryl Iodides acs.org

| Aryl Iodide | Product | Yield (%) |

|---|---|---|

| 2-Iodoanisole | 1-(1H,1H-Perfluorohexyl)-2-methoxybenzene | 65 |

| 4-Iodotoluene | 1-(1H,1H-Perfluorohexyl)-4-methylbenzene | 61 |

| 4-Iodobenzotrifluoride | 1-(1H,1H-Perfluorohexyl)-4-(trifluoromethyl)benzene | 85 |

| 4-Iodobenzonitrile | 4-(1H,1H-Perfluorohexyl)benzonitrile | 96 |

| 1-Bromo-4-iodobenzene | 1-Bromo-4-(1H,1H-Perfluorohexyl)benzene | 75 |

| 2-Iodopyridine | 2-(1H,1H-Perfluorohexyl)pyridine | 95 |

Mechanistic investigations have provided insight into the reaction pathway. nih.govacs.org

The proposed mechanism involves several key steps:

Deprotonation: The TMP₂Zn base deprotonates the 1H-perfluoroalkane to form a bis(perfluoroalkyl)zinc species. acs.orgmarquette.edu This step is crucial as most perfluoroalkyl metal reagents are unstable, but zinc perfluoroalkyls exhibit relative stability. nih.govmarquette.edu

Transmetallation: The bis(perfluoroalkyl)zinc species then undergoes transmetallation with the copper(I) chloride. acs.orgmarquette.edu This transfers the perfluoroalkyl group from zinc to copper, producing a mixture of anionic copper species. nih.govacs.org 19F NMR experiments have been used to identify the species present in the reaction mixture. acs.orgmarquette.edu

Coupling: The resulting perfluoroalkyl copper complex reacts with the aryl iodide to form the final arylated product and regenerate the copper(I) catalyst, completing the catalytic cycle. acs.orgmarquette.edu

This mechanistic pathway highlights the synergistic roles of the zinc base and the copper catalyst in facilitating the challenging C-H functionalization of 1H-perfluoroalkanes. thieme-connect.com

Synthesis of Perfluorinated Alkoxyaluminates Utilizing Perfluorohexane (B1679568) as a Solvent

Perfluorohexane (C6F14) serves as a uniquely suitable solvent for the synthesis of highly reactive chemical compounds, such as those involving weakly coordinating anions (WCAs). rsc.orgresearchgate.net One of the most significant of these anions is the perfluorinated alkoxyaluminate, [Al{OC(CF3)3}4]⁻ (often abbreviated as [Al(ORF)4]⁻). researchgate.netrsc.orgwhiterose.ac.uk The synthesis of salts containing this anion often proceeds through solvent-mediated processes, which are designed to facilitate scalable production of high-purity products. researchgate.net

The use of perfluorocarbons like perfluorohexane is advantageous because they are inert and dissolve only trace amounts of water, minimizing unwanted side reactions. rsc.org Furthermore, the low solubility of ionic compounds, such as potential hydrated lithium byproducts in these solvents, ensures they remain on the reaction frit, leading to a purer final product. rsc.org For instance, in the synthesis of Li[Al(ORF)4], while the desired product is soluble in perfluorocarbons, any unreacted or byproduct ionic lithium compounds are not. rsc.org

Research has demonstrated the successful use of perfluorohexane in the synthesis of various metal salts of the [Al(ORF)4]⁻ anion. For example, the copper salt, Cu[alfal], which is a fluoride-bridged salt, is well-soluble in C6F14, from which its crystals can be grown after heating a suspension of Cu[Al(ORF)4] in degassed C6F14. whiterose.ac.uk The solvent's properties allow for precise control over the reaction environment, which is often conducted under an inert argon atmosphere using Schlenk-line techniques or in a glovebox. rsc.org

Improved Protocols for Li[Al(ORF)4] Synthesis

A significant advancement in the synthesis of lithium tetrakis(perfluoro-tert-butoxy)aluminate, Li[Al(ORF)4], involves an improved, one-step protocol that is both facile and easily scalable. researchgate.netrsc.org This method represents a vital improvement over previous techniques by reacting lithium alanate (LiAlH4) with an excess of tris(trifluoromethyl)methanol, (CF3)3COH, directly in an extractor using perfluorohexane as the solvent. rsc.org This process yields a pure product in a single step and allows for the economical use of the expensive (CF3)3COH alcohol because the less expensive alanate can be used in excess to ensure complete consumption of the alcohol. rsc.org

The procedure is robust and does not require stringent purification of the substrates. rsc.org Perfluorohexane's negligible water solubility, combined with the use of excess LiAlH4 to dry the alcohol in situ, prevents the formation of hydrated lithium compounds that would contaminate the product. rsc.org Any such ionic impurities would be insoluble in C6F14 and remain on the frit. rsc.org

The reaction can be very vigorous, and the rapid formation of Li[Al(ORF)4] on the frit can sometimes hinder the circulation of the perfluorohexane solvent. rsc.org Therefore, slow addition of the alcohol is recommended. rsc.org Remarkably, this method is highly efficient in its use of the solvent; researchers have reported obtaining as much as 80 grams of Li[Al(ORF)4] using only 10 mL of C6F14. rsc.org Upon completion of the reaction, the perfluorohexane is removed under a dynamic vacuum to yield the final product as large grains, ready for use without further purification. rsc.org

Table 1: Reagents for Improved Li[Al(ORF)4] Synthesis

| Reagent | Supplier Examples | Notes |

|---|---|---|

| Lithium Alanate (LiAlH4) | Sigma-Aldrich (95%), Alfa Aesar (97%) | The 97% pure, almost white version is recommended. rsc.org |

| Tris(trifluoromethyl)methanol ((CF3)3COH) | Fluorochem | Used as the alcohol source. rsc.org |

Derivatization Reactions of this compound and its Analogues

This compound and its analogues are involved in various derivatization reactions, which modify their structure to suit specific analytical or synthetic purposes. Derivatization is a common technique used to alter the properties of a compound, such as its volatility for gas chromatography (GC) analysis. sigmaaldrich.comresearchgate.net

One area of application is in the copper-catalyzed arylation of 1H-perfluoroalkanes. nih.gov A general method has been developed for the arylation of readily available 1H-perfluoroalkanes, including this compound. This reaction employs a TMP2Zn base (TMP = 2,2,6,6-tetramethylpiperidide), a copper chloride/phenanthroline catalyst, and an aryl iodide in DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) solvent. The reaction proceeds via deprotonation of the 1H-perfluoroalkane by the zinc base to form a bis(perfluoroalkyl)zinc species, followed by transmetallation with the copper catalyst, which then couples with the aryl iodide. nih.gov Reactions involving this compound have been shown to be high-yielding. nih.gov

In a different application, analogues of this compound are used as derivatization reagents themselves. For example, this compound-1,1-diol has been evaluated as a reagent to label amine groups in amino acids for analysis by Surface Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS). ualberta.ca This "fluorous" derivatization increases the mass of the analytes, moving them to a higher mass region with less background interference. ualberta.ca The quantitative results from derivatives labeled with this compound-1,1-diol show reliable linear regression and low relative standard deviations, indicating its potential for precise quantitative analysis of amino acids. ualberta.ca

Reactions Involving the Carbon-Iodine Bond (e.g., 1-Iodo-1H,this compound)

The carbon-iodine (C-I) bond in iodo-perfluoroalkane analogues is a key functional group for further chemical transformations. nih.govd-nb.info Perfluorinated alkyl iodides can be unstable; however, introducing a two-methylene "-CH2-CH2-" spacer between the perfluoroalkyl chain and the iodine atom, as in 1-iodo-1H,1H,2H,2H-perfluoroalkanes, significantly improves their stability, making them comparable to standard alkyl iodides. d-nb.info

A primary reaction involving these compounds is free radical addition. Research has shown that 1-iodo-1H,1H,2H,2H-perfluorododecane can be used to functionalize carbon nanomaterials like graphene and single-walled carbon nanotubes (SWNTs). d-nb.info The reaction is initiated by the thermal decomposition of benzoyl peroxide, which generates radicals that subsequently react with the C-I bond. d-nb.info This method provides a simple, one-pot procedure for attaching perfluorinated alkyl groups to these materials. d-nb.info

Another key reaction is the copper-catalyzed cross-coupling of 1H-perfluoroalkanes with aryl iodides, as mentioned previously. nih.gov The scope of this reaction is broad and tolerates various functional groups on the aryl iodide partner.

Table 2: Examples of Copper-Catalyzed Arylation with Aryl Iodides

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Iodotoluene | 1-(4-Methylphenyl)-1H,this compound | 91 |

| 2 | 4-Iodoanisole | 1-(4-Methoxyphenyl)-1H,this compound | 90 |

| 3 | 1-Iodo-4-nitrobenzene | 1-(4-Nitrophenyl)-1H,this compound | 91 |

| 4 | 4-Bromophenyl Iodide | 1-(4-Bromophenyl)-1H,this compound | 53 |

| 5 | Ethyl-2-iodobenzoate | Ethyl 2-(1H,1H-perfluorohexyl)benzoate | 92 |

Table data sourced from a study on the arylation of 1H-perfluoroalkanes. The reaction utilized this compound, a zinc base, and a copper/phenanthroline catalyst at 90 °C. nih.gov

Environmental Fate and Transport of 1h Perfluorohexane

Persistence and Degradation Pathways

The environmental persistence of 1H-Perfluorohexane (1H-PFHx) is a significant characteristic, primarily due to the strength of the carbon-fluorine bonds within its structure. This section explores its resistance to various degradation mechanisms and its potential for long-range transport.

Resistance to Biodegradation and Hydrolysis

This compound is not readily biodegradable and does not undergo hydrolysis. service.gov.uk This resistance to breakdown is a common trait among per- and polyfluoroalkyl substances (PFAS), which are known for their extreme persistence in the environment. service.gov.uk The stability of the perfluoroalkyl moiety is attributed to the high energy of the C-F bonds, making them resistant to chemical, thermal, and biological degradation. meti.go.jp While specific studies on 1H-PFHx hydrolysis are limited, information from a full study report provided by a UK importer confirms its stability against this degradation pathway. service.gov.uk

Atmospheric Half-Life and Potential for Long-Range Transport

This compound possesses a long atmospheric half-life, estimated to be 31 years. service.gov.uk This extended atmospheric lifetime indicates a high potential for the substance to be transported over long distances from its emission sources. service.gov.ukservice.gov.uk The long-range transport potential is a key factor in the widespread environmental distribution of many PFAS compounds. environment.govt.nz

Absence of Known Degradation Rates or Half-Lives from Simulation Studies

There is a notable lack of information on degradation rates or half-lives for this compound from simulation studies. service.gov.uk This data gap contributes to the classification of 1H-PFHx as potentially persistent or very persistent. service.gov.uk The absence of such data hinders a complete understanding of its ultimate fate in various environmental compartments.

Comparison with Other PFAS Degradation Mechanisms (e.g., Fluorotelomer Alcohols)

The degradation pathways of this compound can be contextualized by comparing them to other PFAS compounds, such as fluorotelomer alcohols (FTOHs). FTOHs are known to biodegrade, forming various metabolites, including perfluorinated carboxylic acids (PFCAs). mst.dknih.gov For instance, 8:2 FTOH has been shown to degrade to perfluorooctanoic acid (PFOA) and other products in laboratory studies. mst.dknih.govpops.int In contrast, the saturated perfluoroalkane structure of 1H-PFHx makes it significantly less susceptible to the microbial degradation pathways observed for FTOHs. service.gov.ukservice.gov.uk While FTOHs can be transformed in the environment, 1H-PFHx is expected to remain largely unchanged over long periods. service.gov.uk

Environmental Distribution and Occurrence

The persistence of this compound, coupled with its physical and chemical properties, influences its distribution across different environmental media.

Soil, Sediment, and Water Compartments

Due to its chemical stability, if this compound is released into the environment, it is expected to persist in water, soil, and sediment. meti.go.jp While specific monitoring data for 1H-PFHx in these compartments is not well-documented in national or international programs, its properties suggest it will behave similarly to other persistent PFAS. service.gov.uk The log K_ow value for 1H-PFHx suggests a moderate tendency to bind to soil and sediment. service.gov.uk PFAS compounds, in general, are known to contaminate soil and water, with their mobility influenced by sorption processes. environment.govt.nz Although detailed distribution data for 1H-PFHx is scarce, the behavior of analogous compounds indicates a potential for widespread, low-level presence in these environmental compartments.

Atmospheric Presence and Global Warming Potential

This compound is a volatile liquid, and a significant portion of its emissions is expected to end up in the atmosphere. service.gov.uk It has a calculated atmospheric half-life of 31 years, indicating its persistence in the atmospheric environment. service.gov.uk

While this compound itself is not listed as a gas in the Intergovernmental Panel on Climate Change (IPCC) reports, its structural similarity to other perfluorocarbons (PFCs) and hydrofluorocarbons (HFCs) suggests it could contribute to global warming. service.gov.uk Many fluorinated gases are known to have high global warming potentials (GWPs) relative to carbon dioxide (CO2). service.gov.uk The GWP is an index that measures the radiative forcing of a substance over a chosen time horizon compared to CO2. service.gov.uk

By analogy with other hydrofluorocarbons, it is suggested that this compound could have a significant global warming potential. service.gov.ukservice.gov.uk For comparison, structurally similar perfluoroalkanes have high 100-year GWPs. service.gov.uk For instance, perfluorohexane (B1679568) (a close structural analogue) has a 100-year GWP of 7,910 to 9,300. service.gov.ukccdsupport.com Another similar compound, 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea), has an atmospheric lifetime of 34.2 years and a 100-year GWP of 3,220. service.gov.uk

Table 1: Global Warming Potential of Related Perfluorocarbons

| Perfluoroalkane | Atmospheric Lifetime (years) | GWP (100 years) as CO2 equivalent |

|---|---|---|

| Perfluoropentane | 4,100 | 8,550 |

| Perfluorohexane | 3,100-3,200 | 7,400-9,300 |

| Perfluoroheptane | 3,000 | 7,820 |

Data sourced from IPCC (2013) and other reports. service.gov.ukccdsupport.comunfccc.int

Bioaccumulation Potential

Non-Bioaccumulative Nature in Aquatic Organisms

Experimental data from a fish bioconcentration study (OECD TG 305C) on Cyprinus carpio showed a bioconcentration factor (BCF) ranging from 293 to 615. service.gov.uk These results, along with predictions from quantitative structure-activity relationships (QSAR), indicate that this compound is not considered bioaccumulative in aquatic organisms. service.gov.uk Per- and polyfluoroalkyl substances (PFAS) can enter aquatic organisms through their body surface, gills, and food. researcherslinks.com

Mechanisms of Protein Binding in PFAS (e.g., PFHxS) and Relevance to this compound

Unlike many persistent organic pollutants that accumulate in lipids, some per- and polyfluoroalkyl substances (PFAS) have a tendency to bind to proteins in the blood and liver. canada.caacs.org This protein binding is a key mechanism influencing their bioaccumulation and distribution in organisms. canada.cabiorxiv.org

Studies on perfluorohexane sulfonic acid (PFHxS), a related PFAS, have shed light on these binding mechanisms. The interaction of PFAS with proteins like serum albumin is complex and can involve both hydrophobic interactions and electrostatic interactions. uri.eduuri.edu Research on bovine serum albumin (BSA) has identified two primary binding mechanisms for some PFAS: an "Ω mechanism" involving the hydrophobic tail of the PFAS molecule interacting with hydrophobic pockets in the protein, and an "α mechanism" where the polar head group of the PFAS interacts with charged regions on the protein's surface. uri.eduuri.edu

For PFHxS, the binding affinity to human liver fatty acid-binding protein (hL-FABP) has been found to be weak. nih.gov The interaction is primarily driven by electrostatic attraction and hydrogen bonding. nih.gov The binding affinity of perfluoroalkyl acids (PFAAs) generally increases with the length of their carbon chain. biorxiv.orgnih.gov Given that this compound is a neutral compound without a charged functional group, its protein binding mechanisms might differ from those of ionic PFAS like PFHxS. However, the hydrophobic perfluorinated chain is a common structural feature that could still lead to interactions with proteins. uri.eduuri.edu

Environmental Monitoring and Detection

Inclusion in Chemical Databases and Regulatory Inventories

This compound is cataloged in numerous chemical databases, which facilitates its identification and tracking for scientific and regulatory purposes. These databases provide standardized identifiers for the compound.

Key identifiers for this compound include its Chemical Abstracts Service (CAS) number, which is 355-37-3. service.gov.ukfishersci.frscbt.comfluoryx.comsynquestlabs.comfishersci.dk In the PubChem database, it is assigned the Compound Identification (CID) number 67730. fishersci.dkfishersci.nowikidata.orguni.lu The European Inventory of Existing Commercial Chemical Substances (EINECS) lists it under the number 206-581-9. synquestlabs.comwikidata.orgchemicalbook.comnih.gov

Table 1: Chemical Database Identifiers for this compound

| Database/Identifier | ID Number |

|---|---|

| CAS Number | 355-37-3 service.gov.ukscbt.comfluoryx.comsynquestlabs.comfishersci.dk |

| PubChem CID | 67730 fishersci.dkfishersci.nowikidata.orguni.lu |

| EINECS Number | 206-581-9 synquestlabs.comwikidata.orgchemicalbook.comnih.gov |

| MDL Number | MFCD00142632 synquestlabs.comfishersci.dkwwmponline.com |

| InChI Key | XJSRKJAHJGCPGC-UHFFFAOYSA-N fishersci.dkwikidata.org |

| DSSTox Substance ID | DTXSID20188995 wikidata.org |

| ECHA Substance Infocard ID | 100.005.984 wikidata.org |

The regulatory status of this compound varies by jurisdiction. In the United Kingdom, it is recognized as a per- and polyfluoroalkyl substance (PFAS) and is imported for use as an industrial non-reactive processing aid. service.gov.uk A 2023 environmental risk evaluation report by the UK Environment Agency concluded that this compound does not meet the criteria to be considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). service.gov.uk

In the European Union, under the REACH regulation, this compound is not listed in Annex XIV (substances subject to authorization) or Annex XVII (substances with restrictions on manufacture, placing on the market, and use). fishersci.fr Within the United States, it is not listed on the Toxic Substances Control Act (TSCA) inventory. synquestlabs.com However, the state of Minnesota has included this compound in a proposed rule for air toxics reporting. pca.state.mn.us In South Korea, the compound is not listed on the Korea Existing Chemicals List (KECL). chemicalbook.com

Table 2: Regulatory Inventory Status of this compound

| Inventory/Regulation | Jurisdiction | Status |

|---|---|---|

| UK Environmental Risk Evaluation | United Kingdom | Evaluated; Not considered PBT or vPvB. service.gov.uk |

| EU REACH Annex XIV & XVII | European Union | Not listed. fishersci.fr |

| Toxic Substances Control Act (TSCA) | United States | Not listed. synquestlabs.com |

| Minnesota Air Toxics Reporting Rule | United States | Listed in proposed rule. pca.state.mn.us |

| Korea Existing Chemicals List (KECL) | South Korea | Not listed. chemicalbook.com |

Ecotoxicology and Environmental Risk Assessment of 1h Perfluorohexane

Aquatic Ecotoxicity

The potential for 1H-Perfluorohexane to cause harm to aquatic organisms is a key component of its environmental risk profile. service.gov.uk

Acute toxicity studies have been conducted to determine the short-term effects of this compound on a range of aquatic organisms representing different trophic levels. The results indicate a low level of acute aquatic toxicity. service.gov.uk

For fish, a 96-hour study on rainbow trout (Oncorhynchus mykiss) found the median lethal concentration (LC50) to be greater than 1.5 mg/L, which was the highest concentration tested. In aquatic invertebrates, a 48-hour study on Daphnia magna determined the median effective concentration (EC50) for immobilization to be greater than 1.5 mg/L. Similarly, a 72-hour study on the green algae Pseudokirchneriella subcapitata showed no adverse effects on growth at a saturated solution, with the EC50 for both growth rate and yield being greater than 1.5 mg/L. service.gov.uk

| Organism | Species | Endpoint | Duration | Result (mg/L) |

|---|---|---|---|---|

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | > 1.5 |

| Invertebrate | Daphnia magna | EC50 (Immobilization) | 48 hours | > 1.5 |

| Algae | Pseudokirchneriella subcapitata | EC50 (Growth Rate) | 72 hours | > 1.5 |

| EC50 (Yield) | 72 hours | > 1.5 |

Across the acute aquatic toxicity studies for fish, invertebrates, and algae, no toxic effects were observed at the highest concentrations tested, which were limited by the practical solubility of this compound in the respective test media. This suggests that the substance is unlikely to cause acute harm to aquatic organisms at concentrations that can be achieved in water under normal environmental conditions. service.gov.uk

Hazard Classification and Regulatory Status

The hazard classification of this compound is determined by assessing its intrinsic properties against established criteria for environmental persistence, bioaccumulation, toxicity, and mobility. service.gov.uk

This compound has been evaluated against the criteria for being Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). service.gov.uk

Persistence (P/vP): The substance is not readily biodegradable and does not undergo hydrolysis. Combined with a long atmospheric half-life, it is considered to be potentially persistent or very persistent. service.gov.uk

Bioaccumulation (B/vB): An experimental bioconcentration study with fish, along with predictions from quantitative structure-activity relationship (QSAR) models, indicates that this compound is not bioaccumulative in aquatic organisms. service.gov.uk

Toxicity (T): The acute aquatic toxicity data show that the EC50 values are above 0.1 mg/L, meaning it does not meet the screening criterion for being potentially toxic to aquatic organisms. service.gov.uk

Given that the criteria for both bioaccumulation and toxicity are not met, this compound is not considered to be a PBT or vPvB substance. service.gov.uk

Draft criteria have been proposed to identify substances that are Persistent, Mobile, and Toxic (PMT) or very Persistent and very Mobile (vPvM). This compound does not meet the draft criteria for being classified as a PMT or vPvM substance. service.gov.uk

Contribution to Global Warming

As a volatile substance, a significant portion of this compound emissions are expected to enter the atmosphere. service.gov.uk It has an estimated atmospheric half-life of 31 years. service.gov.uk While this compound itself is not listed in the Intergovernmental Panel on Climate Change (IPCC) reports, its potential contribution to global warming can be inferred by analogy with other hydrofluorocarbons and perfluorocarbons (PFCs). service.gov.uk Many fluorinated gases are potent greenhouse gases with high global warming potentials (GWPs). service.gov.uk

To provide context, the GWP values for structurally similar perfluoroalkanes are listed below. service.gov.uk

| Perfluoroalkane | Atmospheric Lifetime (years) | GWP (100 years) as CO2 equivalent |

|---|---|---|

| Perfluoropentane | 4,100 | 8,550 |

| Perfluorohexane (B1679568) | 3,100 | 7,910 |

| Perfluoroheptane | 3,000 | 7,820 |

Analogy with Other Hydrofluorocarbons and Perfluorohexane

This compound (1H-PFHx) is chemically identified as a hydrofluorocarbon (HFC), a class of compounds containing hydrogen, fluorine, and carbon. service.gov.uk Its structure is highly fluorinated and notably lacks the functional groups, such as acids or alcohols, that are characteristic of many other per- and polyfluoroalkyl substances (PFAS). service.gov.uk This structural characteristic is central to understanding its environmental behavior.

By analogy with other hydrofluorocarbons, there is a potential for this compound to contribute to global warming. service.gov.uk It has a calculated atmospheric half-life of 31 years, indicating its persistence in the atmosphere. service.gov.uk While it shares the carbon-fluorine bond with perfluorohexane, the presence of a hydrogen atom in this compound differentiates its properties. Perfluorohexane, a perfluorocarbon (PFC), is recognized as a greenhouse gas, and its structural analogues are expected to have significant global warming potential (GWP). service.gov.uk For instance, the structural isomer perfluoroisohexane is predicted to have a 100-year GWP in the range of 8,000 to 9,300 GtCO2-eq. service.gov.uk

The environmental properties of liquid perfluoro-n-alkanes, including perfluorohexane, indicate they are hydrophobic, have very low water solubility, and vaporize readily from water bodies, leading to their accumulation in the atmosphere. nih.gov

Risk Assessment Methodologies

The evaluation of environmental risks associated with chemical substances like this compound relies on systematic methodologies and frameworks designed to assess hazards and potential exposure.

Environmental Hazard and Risk Assessment Frameworks

The environmental hazard assessment for this compound is conducted by evaluating its persistence, bioaccumulation, and toxicity (PBT). service.gov.uk Based on available data, this compound is considered to be potentially persistent or very persistent (P/vP) due to its resistance to degradation. service.gov.uk It is not readily biodegradable and does not hydrolyze. service.gov.uk

However, studies indicate that it is not bioaccumulative (B) in aquatic organisms. service.gov.uk An experimental fish bioconcentration study, supported by predictions from quantitative structure-activity relationships (QSAR), confirms this lack of bioaccumulation. service.gov.uk Furthermore, this compound does not meet the criteria to be classified as toxic (T). service.gov.uk Consequently, it is not considered to be a PBT or vPvB (very persistent, very bioaccumulative) substance. service.gov.uk

In addition to the PBT assessment, draft criteria have been proposed by the European Union to identify substances that are persistent, mobile, and toxic (PMT) or very persistent and very mobile (vPvM). service.gov.uk this compound does not meet these draft PMT/vPvM criteria. service.gov.ukservice.gov.uk

The broader framework for assessing fluorinated compounds acknowledges the challenges posed by their high environmental stability and mobility, which can lead to global contamination. nih.gov Regulatory frameworks are continually evolving to address the unique challenges presented by these persistent compounds. acs.org

Below is a summary of the environmental hazard assessment for this compound:

| Assessment Criteria | Finding for this compound | Conclusion |

| Persistence (P/vP) | Not readily biodegradable, long atmospheric half-life. service.gov.uk | Considered potentially persistent or very persistent (P/vP). service.gov.uk |

| Bioaccumulation (B) | Experimental and predictive data show no significant bioaccumulation in aquatic organisms. service.gov.uk | Not considered bioaccumulative (B). service.gov.uk |

| Toxicity (T) | Does not meet the criteria for toxicity. service.gov.uk | Not considered toxic (T). service.gov.uk |

| PBT/vPvB Status | Does not meet the combined criteria. service.gov.uk | Not considered a PBT or vPvB substance. service.gov.uk |

| PMT/vPvM Status | Does not meet the draft EU criteria. service.gov.uk | Does not meet draft PMT/vPvM criteria. service.gov.uk |

Exposure Assessment for Surface Waters

An exposure assessment for this compound, based on information provided by a UK importer, did not identify risks for fresh and marine surface waters. service.gov.uk The assessment utilizes predicted no-effect concentrations (PNECs) for the aquatic environment. These screening-level PNECs were based on the solubility of 1H-PFHx, as no adverse effects were observed in acute ecotoxicity studies. service.gov.uk The resulting risk characterisation ratios (RCRs) indicated that further chronic ecotoxicity testing was not necessary to refine the assessment. service.gov.uk

Despite the current assessment of low risk, there is a recognized need for improved data. Recommendations have been made for the UK importer to develop an analytical method to monitor 1H-PFHx at the low levels expected in aqueous effluent and to improve the mass balance to refine estimates of atmospheric emissions. service.gov.uk

The general concern for per- and polyfluoroalkyl substances (PFAS) in surface waters stems from their persistence and mobility. tandfonline.com PFAS can enter water bodies through industrial emissions, atmospheric deposition, and surface runoff. tandfonline.com Monitoring programs are crucial for understanding the occurrence and distribution of these compounds in aquatic environments. nih.govnih.gov Studies have detected various PFAS in river and groundwater, sometimes at elevated concentrations near industrial facilities. nih.gov

The following table outlines the key aspects of the exposure assessment for this compound in surface waters:

| Assessment Aspect | Details | Source |

| Risk Conclusion | No identified risks for fresh and marine surface waters based on current data. | service.gov.uk |

| Methodology | Use of screening-level Predicted No-Effect Concentrations (PNECs) based on solubility. | service.gov.uk |

| Ecotoxicity Data | No effects were observed in acute ecotoxicity studies. | service.gov.uk |

| Future Work | Recommendation to develop analytical methods for monitoring in effluent and refine atmospheric emission data. | service.gov.uk |

Applications in Research and Industry Excluding Prohibited Elements

Role as a Model Propellant in Solubility Studies

1H-Perfluorohexane has been identified as a promising model propellant for hydrofluoroalkane (HFA) propellants, which are used in pressurized metered-dose inhalers (pMDIs). ref.ac.uknih.gov The volatile nature of HFA propellants, which exist as liquids only under pressure, complicates the direct measurement of drug solubility. ref.ac.uk A model propellant that is liquid at atmospheric pressure and can accurately predict solubility in HFAs is therefore highly valuable for the research and development of new pMDI formulations. ref.ac.uk

Studies have shown a linear relationship between the solubility of various compounds in this compound and their solubility in common HFA propellants like HFA-134a and HFA-227. ref.ac.uknih.govdoi.org This linear correlation makes this compound a useful tool for screening and predicting how well a drug will dissolve in an HFA propellant system. ref.ac.ukresearchgate.net However, it is important to note that the absolute solubilities in this compound are lower than in the actual HFA propellants. Specifically, solubilities in this compound were found to be approximately 11% of those in HFA-134a and 26% of those in HFA-227. nih.govdoi.org The presence of a hydrogen atom in this compound, which allows for hydrogen bonding, is considered a crucial factor in its solvency properties and its ability to mimic HFA propellants. doi.orgucl.ac.uk

Table 1: Comparison of Solute Solubility in this compound vs. HFA Propellants

| Model Propellant | HFA Propellant | Solubility Relationship | Reference |

|---|---|---|---|

| This compound | HFA-134a | Linear, approx. 11% of HFA-134a solubility | nih.govdoi.org |

The ability of this compound to act as a model propellant is valuable for predicting solubility in more complex systems. ref.ac.ukcardiff.ac.uk By establishing a baseline understanding of a drug's solubility in this model liquid, researchers can more efficiently formulate and optimize pMDIs. ref.ac.uk This predictive capacity helps in the early stages of development, saving time and resources that would otherwise be spent on more complex pressurized experiments. ref.ac.ukdoi.org

Use as a Solvent in Chemical Synthesis and Extraction

Due to its chemical inertness and ability to dissolve a range of substances without reacting with them, this compound is utilized as a solvent in both chemical synthesis and extraction processes. lookchem.com Fluorinated solvents, in general, are recognized for their high thermal and chemical stability. lucp.net

This compound is employed as a solvent for the extraction of natural products. lookchem.com Its non-toxic and inert nature makes it a suitable choice for this application, where preserving the integrity of the extracted compounds is crucial. lookchem.com Solvent extraction, a technique that separates compounds based on their relative solubilities in two different immiscible liquids, is a fundamental process in industries such as pharmaceuticals and food and beverage for isolating natural products. organomation.com The use of perfluorohexane (B1679568) has been noted in the fractional extraction of fluorous-tagged compounds in oligosaccharide synthesis, highlighting its utility in complex separation processes. tcichemicals.comtcichemicals.com

Industrial Non-Reactive Processing Aid

This compound serves as an industrial non-reactive processing aid, meaning it facilitates a manufacturing process without becoming part of the final product. service.gov.uk It is used at industrial sites and is not intended for inclusion into or onto articles. service.gov.uk

A specific industrial application of this compound is in the production of ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), a type of fluoropolymer. service.gov.uktoxicdocs.org In this process, it is used as a polymerization solvent. toxicdocs.org The manufacturing of ETFE involves the reaction of monomers in recycled this compound. toxicdocs.org It is also used as a diluent for the polymerization initiator. toxicdocs.org

Potential in Advanced Materials Science

The distinct physical and chemical properties of this compound make it a valuable material in specialized industrial applications. Its high stability and inertness are key to its performance.

Heat Transfer Fluids

This compound is utilized as a heat transfer fluid, particularly in applications that demand high thermal stability and a high boiling point. lookchem.com Its chemical inertness ensures efficient heat transfer with minimal risk of the fluid decomposing or reacting with system components. lookchem.com This makes it a suitable choice for thermal management in various industries, including the energy sector. lookchem.com The fully fluorinated analogue, perfluorohexane (PFH), is also recognized for its utility as a heat-transfer fluid, including in demanding environments such as space-based applications. researchgate.netchemicalbook.com The fundamental process of heat transfer at the interface between perfluorohexane and solid surfaces has been a subject of molecular dynamics simulations to better understand and enhance interfacial heat conductance. researchgate.net

Below is a table of relevant physical properties for this compound:

Interactive Table: Physical Properties of this compound| Property | Value |

|---|---|

| Molecular Formula | C₆HF₁₃ |

| Molecular Weight | 320.05 g/mol |

| Boiling Point | 71°C |

| Melting Point | -93°C |

| Density | 1.6843 g/cm³ |

| Vapor Pressure | 117 mmHg at 25°C |

Data sourced from LookChem lookchem.com

Electronics Manufacturing

In the electronics industry, the chemical stability and material compatibility of this compound are highly advantageous. lookchem.com It serves as a component in manufacturing processes where its non-reactive nature prevents damage to sensitive electronic parts. lookchem.com Specific applications include its use as a cleaning or etching agent. lookchem.com

Perfluorinated compounds (PFCs) like perfluorohexane are used extensively in electronics due to their high compatibility with the sensitive materials used in component construction. getenviropass.com Their ability to leave minimal residue makes them ideal for various electronic testing procedures and for use in vapor phase soldering as a heat transfer medium. chemsec.org Furthermore, the unique properties of this compound and related compounds make them suitable for manufacturing high-performance insulating materials and as liquid dielectrics in electrotechnical applications. researchgate.net Their use contributes to creating non-stick surfaces and improving the reliability of electronic devices. getenviropass.comchemsec.org

Spectroscopic Characterization in Research

Spectroscopy is a fundamental tool for elucidating the molecular structure and properties of chemical compounds. For this compound and its analogues, various spectroscopic techniques have been employed to provide detailed molecular-level insights.

Microwave Rotational Spectroscopy of Perfluorohexane Analogues

Microwave rotational spectroscopy allows for the precise determination of molecular structures, particularly for molecules in the gas phase that possess a permanent dipole moment. tanta.edu.eg While a molecule like the fully symmetric perfluorohexane would not be expected to have a dipole moment in a simple linear conformation, computational studies predicted that its lowest energy state is a helical structure. arkat-usa.org This helical conformation would possess a dipole moment, making it observable by microwave spectroscopy. arkat-usa.org

In a related study, two different conformers of 1H-heptafluoropropane, a shorter-chain analogue, were also observed and characterized using microwave spectroscopy. researchgate.net Such studies on analogues provide critical data for understanding the structural effects of substituting fluorine atoms for hydrogen and the resulting conformational preferences in fluorinated alkanes.

Table: Rotational Constants for the Helical Conformer of Perfluorohexane (C₆F₁₄)

| Rotational Constant | Value (MHz) |

|---|---|

| A | 824.9001(9) |

| B | 202.2195(8) |

| C | 198.3355(10) |

Data sourced from Fournier et al. arkat-usa.org

Infrared Absorption Cross-Section Measurements

The infrared absorption properties of this compound have been quantitatively measured to determine its absorption cross-sections. borealisdata.caodesi.ca A notable study focused on measurements for this compound (also known as HFC-52-13p) and perfluoro-2-methyl-2-pentene (B72772) at temperatures ranging from 300 to 340 K. borealisdata.caodesi.cautoronto.ca

These measurements were conducted using a Fourier Transform InfraRed (FTIR) spectrometer, and the resulting dataset provides five distinct absorption cross-sections for each compound corresponding to the different sample temperatures. odesi.ca The research also involved density functional theory (DFT) calculations to analyze the geometries and vibrational frequencies for all conformers of this compound. odesi.ca This type of data is crucial for atmospheric science and for monitoring the presence of such compounds. borealisdata.cacopernicus.org The data for this compound is available in public databases like HITRAN (HIgh-resolution TRANsmission molecular absorption database). hitran.org

Theoretical and Computational Studies of 1h Perfluorohexane

Molecular Conformation and Isomerism

Computational chemistry provides a powerful lens for examining the three-dimensional structure of 1H-Perfluorohexane and its analogues. Unlike the simple zig-zag planar structure of hydrocarbons, the steric and electrostatic repulsion between the highly electronegative fluorine atoms forces the carbon backbone of perfluoroalkanes into a unique helical shape. researchgate.netwikipedia.org

Perfluorinated n-alkanes, including perfluorohexane (B1679568), exhibit stable helical conformations. researchgate.net This structural characteristic is a notable deviation from their hydrocarbon counterparts, which typically adopt a planar, all-trans zigzag conformation. nih.gov The helical twist in perfluoroalkanes arises from the need to minimize the repulsion between bulky fluorine atoms on adjacent carbon atoms (1,3-positions). acs.org Early research pointed to steric hindrance (van der Waals interactions) as the primary cause, but more recent studies combining ab initio and empirical data have identified electrostatics as the dominant force. researchgate.net The Coulombic repulsion between fluorine atoms is the principal driver for the helical structure, while van der Waals and dihedral interactions play a secondary role in fine-tuning the exact geometry. researchgate.net

This helical preference is not merely a feature of the crystalline solid state but is also observed in solution. acs.org The stability of this conformation is significant, as the structure of a molecule governs its reactivity and physical properties. nih.gov Studies on analogues like perfluoropentane have experimentally confirmed the helical structure using techniques such as pulsed-jet Fourier transform microwave spectrometry. acs.org

The helical nature of perfluorohexane is quantified by its C-C-C-C dihedral angles. Instead of the 180° angle seen in a perfect trans conformation, perfluoroalkanes adopt a twisted structure. acs.org Complete conformational analyses of perfluoro-n-hexane carried out at various levels of theory show that the lowest-energy conformation is helical. epa.gov

Quantum optimization of perfluorohexane using Density Functional Theory (DFT) with a 6-31G* basis set and B3LYP exchange-correlation functional calculated a C-C-C-C twist angle of 16.8°, which corresponds to a dihedral angle of approximately 163.2°. researchgate.net Other computational studies have reported similar values, with dihedral angles deviating by about 17° from the trans position. acs.org The conformational landscape of perfluorohexane is dominated by these helical or partially helical structures, though higher-energy, fully staggered conformers also exist. epa.govacs.org

The energy difference between various conformers is a critical aspect of the conformational landscape. For perfluorobutane, a shorter analogue, the energy difference between the trans and gauche states is approximately 2 kcal/mol. rsc.org The energy barrier between the helical and all-trans conformations in perfluorohexane is reasonably well-reproduced by models focusing on classical electrostatic repulsion. researchgate.net

| Compound | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| Perfluorohexane | DFT (B3LYP/6-31G) | C-C-C-C Dihedral Angle | ~163.2° | researchgate.net |

| Perfluoropentane | Microwave Spectroscopy / Ab initio | C-C-C-C Dihedral Angle (from trans) | 17 ± 1° | acs.org |

| Perfluorobutane | Semi-empirical Calculation | Energy Difference (Trans vs. Gauche) | ~2 kcal/mol | rsc.org |

| Perfluorohexane | Hartree-Fock (RHF/3-21G()) | F-C-C-F Dihedral Angle (near center) | ~49° | epa.gov |

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for obtaining accurate data on molecular systems, providing detailed understanding of their electronic structure and geometry at the atomic level. researchgate.netrsdjournal.org These methods are used to compute various molecular parameters that are difficult or impossible to determine experimentally. researchgate.net

The PBE0 functional, a hybrid density functional, combined with a valence triple-zeta (VTZ) basis set, represents a robust level of theory for the structural characterization of molecules like this compound. This method provides a good balance between computational cost and accuracy for determining molecular geometries and energies.

Calculations at the PBE0/VTZ level have been applied to perfluoroalkane analogues to investigate structural trends. For instance, calculations on perfluorobutane (C4F10), perfluoropentane (C5F12), and perfluorohexane (C6F14) show a clear trend in certain calculated properties, highlighting the method's utility in systematic studies of homologous series. uconn.edu While specific literature detailing the PBE0/VTZ characterization of this compound itself is not prevalent, the successful application of this theory level to the closely related perfluorohexane provides confidence in its suitability for accurately modeling the title compound's structural parameters. uconn.edu Such calculations are crucial for generating the fundamental data needed for more complex models, such as those used in QSAR and force field development. ens-lyon.frnrel.gov

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR models are predictive computational tools that correlate the structural or property-based features of chemicals with their biological activities or physicochemical properties. mdpi.comnih.gov These in-silico methods are vital for assessing the environmental hazards of chemicals, especially for emerging pollutants like per- and polyfluoroalkyl substances (PFAS), where experimental data may be limited. uninsubria.it

However, accurately predicting the properties of highly fluorinated compounds (HFCs) like this compound presents a challenge for standard models. acs.orgnih.gov Studies have shown that commonly used estimation programs like EPI SUITE and ClogP can perform inaccurately for HFCs, sometimes underestimating values by several orders of magnitude. acs.orgnih.govresearchgate.net More sophisticated models such as COSMOtherm or specially calibrated polyparameter linear free energy relationships (PPLFERs) often provide more reliable predictions, typically within one order of magnitude of experimental values. acs.orgrsc.org

The development of these predictive models involves several steps:

Data Collection: Gathering experimental data for a set of "training" chemicals. europa.eu

Descriptor Calculation: Computing molecular descriptors that quantify various aspects of the chemical structure.

Model Building: Establishing a mathematical relationship between the descriptors and the property or activity of interest.

Validation: Testing the model's predictive power on an independent set of chemicals. uninsubria.it

For PFAS, these models are used to estimate key parameters for environmental fate, including partition coefficients (like Kow), bioconcentration factors, and degradation half-lives. itrcweb.orgservice.gov.uk For instance, a log Kow of 4.5 was predicted for the structural analogue perfluoroisohexane using QSAR approaches, which is a critical input for assessing bioaccumulation potential. service.gov.uk These predictive tools are crucial for regulatory bodies to screen and prioritize chemicals for further testing and potential regulation. uninsubria.itservice.gov.uk

| Model/Platform | Predicted Properties | Applicability/Accuracy for HFCs | Reference |

|---|---|---|---|

| EPI Suite™ | Physicochemical properties, environmental fate, ecotoxicity | Can be inaccurate for HFCs; may underestimate some values. | service.gov.ukacs.org |

| COSMOtherm | Partition constants (Kaw, Kow), vapor pressure | Generally provides predictions within 1 order of magnitude of experimental values. | acs.orgresearchgate.net |

| PPLFERs | Partition coefficients | Can be adjusted and recalibrated to improve accuracy for fluorinated compounds. | rsc.org |

| OPERA Models | Physicochemical properties, environmental fate endpoints | Used for regulatory assessments; includes PFCs in training sets. | service.gov.uk |

Correlation of Molecular Properties with Biological Activity and Reactivity

The relationship between the molecular properties of this compound and its biological activity and reactivity has been explored, primarily through computational predictions and environmental risk assessments. A key area of investigation has been its potential for bioaccumulation, persistence, and toxicity, which are critical endpoints for evaluating the environmental and health impact of chemical substances.

Quantitative structure-activity relationship (QSAR) models have been employed to predict the bioaccumulation potential of this compound. These models correlate physicochemical properties with biological outcomes. For this compound, predictions indicate that it is not expected to be bioaccumulative in aquatic organisms. service.gov.uk This prediction is significant, as bioaccumulation is a major concern for highly fluorinated compounds. The low predicted bioaccumulation suggests that despite its lipophilicity, other molecular factors may limit its uptake and retention in organisms.

In terms of reactivity, this compound is characterized by its high chemical stability, a hallmark of highly fluorinated alkanes. The molecule's structure, featuring a carbon chain saturated with fluorine atoms, imparts considerable inertness. This low reactivity is a factor in its high persistence in the environment. service.gov.uk While this stability is advantageous in its industrial applications, it also means that the compound is not readily biodegradable and has a long atmospheric half-life. service.gov.uk

Research Findings on this compound's Predicted Biological Activity

| Property | Predicted Outcome | Method of Prediction/Assessment |

| Bioaccumulation | Not bioaccumulative in aquatic organisms | QSAR models |

| Persistence | Potentially persistent or very persistent (P/vP) | Simulation studies |

| Toxicity | Does not meet the criteria for being considered toxic (T) | Environmental hazard assessment |

Steric, Hydrophobic, and Electronic Parameters in QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of compounds based on their molecular structures. researchgate.net These models rely on a variety of molecular descriptors that quantify different aspects of a molecule's physicochemical properties. For a compound like this compound, these descriptors are typically categorized into steric, hydrophobic, and electronic parameters.

Hydrophobic Parameters: These parameters describe the lipophilicity of a molecule, which influences its absorption, distribution, and ability to cross biological membranes. The most common hydrophobic parameter is the logarithm of the partition coefficient (log P), typically between octanol (B41247) and water. icps.it For this compound, a log Pow value of 4.61 has been reported, indicating a high degree of lipophilicity. researchgate.net This value is a critical input for QSAR models predicting environmental fate and bioaccumulation. service.gov.uk

Electronic Parameters: These parameters quantify the electronic properties of a molecule, such as the distribution of electrons and the energies of frontier molecular orbitals (HOMO and LUMO). iosrjournals.org These are critical for understanding a molecule's reactivity and its potential to engage in electrostatic interactions. For fluorinated compounds, the high electronegativity of fluorine atoms significantly influences the electronic landscape of the molecule. Theoretical and computational studies on related perfluoroalkanes have investigated conformational energies and the nature of the carbon-fluorine bonds, which are fundamental to determining the electronic parameters. acs.org For instance, the dipole moment and the HOMO-LUMO energy gap are important electronic descriptors used in QSAR. researchgate.netbhu.ac.in

Physicochemical Properties of this compound Relevant to QSAR

| Parameter | Value | Type of Parameter |

| Molecular Formula | C6HF13 | - |

| Molecular Weight | 320.05 g/mol | Steric |

| log Pow (Octanol/Water) | 4.61 | Hydrophobic |

| Boiling Point | 70 °C | Physicochemical |

| Density | 1.6843 g/cm³ | Physicochemical |

| Refractive Index | <1.3000 | Physicochemical |

Regulatory Science and Policy Implications for 1h Perfluorohexane

International and National Regulatory Frameworks for PFAS

The regulatory status of 1H-Perfluorohexane is shaped by overarching frameworks designed to manage the risks of chemicals, including the broad class of PFAS. These frameworks operate at both national and international levels.

In the United Kingdom, the primary regulatory framework for chemicals is UK REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). www.gov.uk As part of its efforts to address the concerns surrounding PFAS, the UK government is developing an action plan. service.gov.uk In support of this, the Environment Agency has conducted informal environmental risk evaluations of several PFAS, including this compound (also known as 1H-PFHx), which is imported into the UK. service.gov.ukwww.gov.uk

The findings from these evaluations, including the one for this compound, are intended to inform the UK Government's action plan on PFAS and the PFAS Regulatory Management Options Analysis (RMOA) conducted by the Health and Safety Executive (HSE) and the Environment Agency under UK REACH. service.gov.ukservice.gov.uk The RMOA published in April 2023 recommends that a UK REACH restriction is an appropriate measure to control certain identified risks associated with PFAS. www.gov.uk Specifically, the UK REACH work programme for 2023-2024 has prioritized the development of a restriction dossier on PFAS in firefighting foams and is exploring further restrictions on other uses. www.gov.uk

The environmental risk evaluation for this compound is not a formal evaluation under UK REACH but serves as a crucial data-gathering and assessment step to guide future regulatory actions. service.gov.uktoxicdocs.org The substance is known to be imported to the UK and used as an industrial non-reactive processing aid at a single site. service.gov.uk

Under the European Union's REACH regulation (Regulation (EC) No 1907/2006), this compound has been registered. toxicdocs.orgtoxicdocs.org The information from the registration dossier indicates its use at industrial sites as a non-reactive processing aid in the production of poly(tetrafluoroethylene-co-ethylene) (ETFE), a type of fluoropolymer. service.gov.uktoxicdocs.org

The EU has established criteria to identify substances that are Persistent, Bioaccumulative and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). service.gov.uk Based on an experimental fish bioconcentration study and quantitative structure-activity relationship (QSAR) predictions, this compound is not considered to be bioaccumulative (B). service.gov.uk Furthermore, it does not meet the criteria to be classified as toxic (T). service.gov.uk Therefore, this compound is not considered to be a PBT or vPvB substance under EU REACH criteria. service.gov.uk

Additionally, the EU has proposed draft criteria to identify substances that are Persistent, Mobile and Toxic (PMT) or very Persistent and very Mobile (vPvM). service.gov.uk An evaluation concluded that this compound does not meet these draft PMT/vPvM criteria. service.gov.uk

The table below summarizes the registration details for this compound under EU REACH.

| Identifier | Information | Source |

|---|---|---|

| EC Number | 206-581-9 | toxicdocs.org |

| CAS Number | 355-37-3 | toxicdocs.org |

| Registered Use | Non-reactive processing aid at industrial sites (polymerisation solvent) | service.gov.uktoxicdocs.org |

| PBT/vPvB Status | Not considered PBT or vPvB | service.gov.uk |

| PMT/vPvM Status | Does not meet draft criteria | service.gov.uk |

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. pops.int Several PFAS, namely perfluorooctane (B1214571) sulfonic acid (PFOS), perfluorooctanoic acid (PFOA), and perfluorohexane (B1679568) sulfonic acid (PFHxS), are listed under the Stockholm Convention, signifying global consensus on their hazardous properties. unep.orgpops.int

This compound is not currently listed as a POP under the Stockholm Convention. unep.orgpops.int The convention's scientific review committee evaluates substances based on criteria for persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. env.go.jp As established in the UK and EU evaluations, this compound is not considered to meet the bioaccumulation criteria and is not classified as toxic, which are key considerations for listing under the convention. service.gov.uk

Environmental Risk Evaluation Reports

The UK Environment Agency has published a detailed environmental risk evaluation report for this compound. service.gov.uk This report provides a comprehensive assessment based on publicly available information and data sought from the UK importer. service.gov.uk

The evaluation concluded that this compound is potentially persistent or very persistent (P/vP) due to its long atmospheric half-life (estimated at 31 years) and the fact that it is not readily biodegradable and does not hydrolyse. service.gov.uk However, it was found to have a low potential for bioaccumulation in aquatic organisms and is not considered toxic to them. service.gov.uk The report also noted that, by analogy with other hydrofluorocarbons, it could contribute to global warming. service.gov.uk An exposure assessment based on information from the UK importer did not identify risks for fresh and marine surface waters. service.gov.uk

A critical aspect of any chemical risk assessment is the quality and completeness of the underlying data. For many PFAS, including this compound, significant data gaps exist, which introduces uncertainty into the risk assessment process. nih.govitrcweb.org

The Environment Agency's report on this compound reviewed the available information for reliability. service.gov.uk The assessment noted a lack of information on degradation rates from simulation studies. service.gov.uk There was also some uncertainty regarding the potential for bioaccumulation in air-breathing organisms, even though it was considered unlikely to be high. service.gov.uk The EU REACH registration dossier for this compound also refers to data waiving for certain endpoints. toxicdocs.org

The broader challenge in PFAS risk assessment is the scarcity of robust experimental data for the vast number of individual substances. rsc.org This often necessitates the use of predictive models like QSARs and read-across approaches from data-rich analogues, which have their own limitations and uncertainties. service.gov.ukrsc.org The reliability of risk assessments is fundamentally dependent on the availability of high-quality, experimentally derived physicochemical and toxicological data. nih.gov